2-Methyl-thieno[3,2-d]thiazole
Description
Significance of Thienothiazole Scaffolds in Drug Discovery and Development
Thienothiazole scaffolds, the core structure of 2-Methyl-thieno[3,2-d]thiazole, are recognized for their diverse pharmacological potential. These fused heterocyclic systems are being investigated for a range of therapeutic applications, including the development of new anticancer and antimicrobial agents. The inherent chemical properties of the thienothiazole nucleus make it a versatile starting point for the design of novel drugs.
The fusion of a thiophene (B33073) and a thiazole (B1198619) ring creates a rigid bicyclic system that can be strategically functionalized to interact with various biological targets. This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The presence of both sulfur and nitrogen atoms in the scaffold provides opportunities for hydrogen bonding and other non-covalent interactions with biological macromolecules, which are crucial for molecular recognition and biological activity.
Overview of Fused Thiophene and Thiazole Heterocycles in Pharmaceutical Sciences
The fusion of thiophene and thiazole rings is a well-established strategy in medicinal chemistry to generate novel molecular frameworks with unique biological activities. Thiophene, a five-membered ring containing a sulfur atom, is a common structural motif in many approved drugs and is considered a bioisostere of a benzene (B151609) ring, meaning it can often replace a benzene ring in a drug molecule without loss of biological activity. nih.gov Thiazole, another five-membered heterocycle containing both sulfur and nitrogen, is also a privileged structure in medicinal chemistry, found in a variety of therapeutic agents, including anticancer and antimicrobial drugs.
The combination of these two rings into a fused system like thieno[3,2-d]thiazole can lead to synergistic effects, enhancing the pharmacological profile of the resulting molecule. nih.gov Researchers have explored various isomers of thienothiazoles, such as thieno[2,3-d]thiazoles and thiopyrano[2,3-d]thiazoles, and have found them to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiparasitic properties. mdpi.com This broad spectrum of activity underscores the pharmaceutical importance of this class of fused heterocycles.
Academic Research Focus on this compound and its Analogs
Academic research has shown a growing interest in this compound and its analogs as potential therapeutic agents. Much of the research has focused on the synthesis of novel derivatives and the evaluation of their biological activities, particularly in the area of oncology.
A notable study detailed the synthesis of a series of novel thieno[3,2-d]thiazole derivatives and their evaluation as anticancer agents. nih.govrsc.org In this research, the thieno[3,2-d]thiazole scaffold was derivatized with a pyrazoline nucleus, and the resulting compounds were tested for their in vitro anticancer activity against human breast cancer (MCF-7) and liver cancer (HepG-2) cell lines. nih.govrsc.org
One of the synthesized thieno[3,2-d]thiazole derivatives, referred to as compound 3c in the study, demonstrated notable cytotoxic activity against both cancer cell lines. nih.gov The study also investigated the potential of these compounds as multi-targeting kinase inhibitors, which is a key strategy in modern cancer therapy. nih.govrsc.org Specifically, compound 3c was evaluated for its inhibitory activity against EGFR, VEGFR-2, and BRAFV600E kinases. nih.gov
The findings from this research highlight the potential of the this compound scaffold as a platform for the development of new anticancer drugs. The substitution at the 2-position of the thieno[3,2-d]thiazole ring system appears to be a critical determinant of biological activity, and further research in this area is likely to yield more potent and selective kinase inhibitors.
Beyond cancer, the thienothiazole scaffold is being explored for other therapeutic applications. For instance, some thienothiazole derivatives have been investigated for their potential cardiovascular effects, with a patent describing their use in treating cardiovascular diseases and lowering heart rate. google.com Furthermore, the structural similarity of the thienothiazole core to other biologically active heterocycles suggests potential for neuroprotective effects and as plant activators. nih.govresearchgate.net
The synthesis of thieno[3,2-d]thiazole derivatives often involves multicomponent reactions, such as the Gewald reaction, which allows for the efficient construction of the thiophene ring. nih.gov This synthetic accessibility makes the thieno[3,2-d]thiazole scaffold an attractive target for medicinal chemists.
Table 1: In Vitro Anticancer Activity of a Thieno[3,2-d]thiazole Derivative (Compound 3c)
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.35 ± 0.03 |
| HepG-2 (Liver Cancer) | 7.88 ± 0.01 |
Data from a study on thieno[3,2-d]thiazole derivatives. nih.gov
Table 2: Kinase Inhibitory Activity of a Thieno[3,2-d]thiazole Derivative (Compound 3c)
| Kinase Target | IC₅₀ (µM) |
|---|---|
| EGFR | - |
| VEGFR-2 | 2.259 |
| BRAFV600E | 0.088 |
Data from a study on thieno[3,2-d]thiazole derivatives. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5NS2 |
|---|---|
Molecular Weight |
155.2 g/mol |
IUPAC Name |
2-methylthieno[3,2-d][1,3]thiazole |
InChI |
InChI=1S/C6H5NS2/c1-4-7-5-2-3-8-6(5)9-4/h2-3H,1H3 |
InChI Key |
USYIMWPSAXPXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)SC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl Thieno 3,2 D Thiazole and Its Derivatives
Established Reaction Pathways for Thieno[3,2-d]thiazole Core Construction
The construction of the fused thieno[3,2-d]thiazole core is the foundational step in the synthesis of its 2-methyl derivative. Various strategies have been developed, ranging from traditional multi-step sequences to more efficient one-pot and metal-free approaches.
Multi-step Organic Synthesis Approaches
Multi-step synthesis provides a robust and classical route to the thieno[3,2-d]thiazole core, allowing for the controlled construction of the fused ring system. A common strategy involves building the thiazole (B1198619) ring onto a pre-functionalized thiophene (B33073) precursor.
One prominent method starts with a substituted thiophene bearing amino and bromo groups at adjacent positions (C2 and C3). For instance, 2-acetylamino-3-bromothiophenes can be synthesized as key intermediates. The subsequent cyclization step to form the thiazole ring is typically achieved by reacting this intermediate with a thionating agent like phosphorus pentasulfide (P₄S₁₀). This reaction, often conducted with heating in a high-boiling solvent such as xylene, facilitates an intramolecular condensation to yield the fused thieno[3,2-d]thiazole ring system. osti.gov This approach is particularly valuable as the choice of the N-acyl group on the starting thiophene can directly install the desired substituent at the 2-position of the thiazole ring.
Another multi-step approach utilizes the Gewald reaction in a sequential manner. The synthesis can begin with a thiazolidin-4-one derivative, which is then subjected to a Gewald reaction with an active methylene (B1212753) compound and elemental sulfur. nih.govrsc.org This sequence first constructs the thiophene ring fused to the existing thiazole precursor, resulting in the desired thieno[3,2-d]thiazole scaffold. nih.govrsc.org
Table 1: Example of a Multi-step Synthesis for a Thieno[2,3-d]thiazole Core (Illustrative of the Strategy) This table illustrates the principle of thiazole ring formation on a thiophene precursor, a strategy applicable to the [3,2-d] isomer.
| Step | Starting Material | Reagent | Product | Reference |
| 1 | 2-Amino-3-substituted-thiophene | Acetic Anhydride | 2-Acetylamino-3-substituted-thiophene | osti.gov |
| 2 | 2-Acetylamino-3-substituted-thiophene | Phosphorus Pentasulfide (P₄S₁₀) | 2-Methyl-thieno[2,3-d]thiazole derivative | osti.gov |
One-Pot Catalytic Methods
To improve efficiency and reduce waste, one-pot catalytic methods have been developed. These reactions combine multiple synthetic steps into a single operation without isolating intermediates. The Gewald reaction, a multi-component condensation, is a prime example of a one-pot method to construct the thiophene portion of the scaffold.
In a notable application, a thiazolidin-4-one derivative, an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur are reacted in a single pot. rsc.org This reaction, typically catalyzed by a base like triethylamine, proceeds through the formation of a polysubstituted 2-aminothiophene which is fused onto the thiazole ring, directly yielding the thieno[3,2-d]thiazole core. nih.govrsc.org This method is highly efficient for creating diversely substituted derivatives.
Another innovative one-pot approach involves the reaction of methyl ketoximes, methyl N-heteroarenes, and elemental sulfur under basic conditions, which provides a concise route to the fused thieno[3,2-d]thiazole system. researchgate.net
Table 2: One-Pot Gewald Synthesis of Thieno[3,2-d]thiazole Derivatives
| Precursor 1 | Precursor 2 | Reagents | Catalyst | Product | Reference |
| 5-(Pyrazolinone-yl)-thiazolidin-4-one | Malononitrile | Elemental Sulfur (S₈) | Triethylamine (TEA) | 2-Amino-5-(pyrazolinone-yl)-6-cyano-thieno[3,2-d]thiazole | nih.govrsc.org |
| 5-(Pyrazolinone-yl)-thiazolidin-4-one | Ethyl Cyanoacetate | Elemental Sulfur (S₈) | Triethylamine (TEA) | 2-Amino-5-(pyrazolinone-yl)-6-ethoxycarbonyl-thieno[3,2-d]thiazole | nih.govrsc.org |
Cyclization Reactions and Intramolecular Nucleophilic Attacks
The key step in forming the bicyclic thieno[3,2-d]thiazole system is often a cyclization reaction, which can occur through various intramolecular nucleophilic attack mechanisms. As mentioned, the reaction of a 2-acetylamino-3-halothiophene with phosphorus pentasulfide is a classic example of an intramolecular cyclization to form the thiazole ring. osti.gov
In a related strategy for a different isomer, the synthesis of thieno[2,3-d]isothiazoles begins with the introduction of an oxime and a methylthio group onto adjacent positions of the thiophene ring. researchgate.net The crucial cyclization step is triggered by converting the oxime into a more reactive oxime ester using methanesulfonyl chloride. This activation facilitates a spontaneous intramolecular nucleophilic attack of the sulfur atom onto the oxime carbon, leading to the fused ring system. researchgate.net This principle of activating a functional group to promote spontaneous intramolecular cyclization is a powerful tool in heterocyclic synthesis.
Similarly, the formation of a thiazole ring can proceed through the spontaneous cyclization of a thiocarbonyl intermediate. For example, a carbonodithioate intermediate, formed in situ, can undergo a spontaneous intramolecular reaction to construct the thiazole portion of a fused heterocyclic system. nih.gov
Transition Metal-Free Synthetic Protocols
Growing environmental concerns have spurred the development of transition metal-free synthetic methods. These protocols avoid the use of often toxic and expensive metal catalysts, offering a greener and more cost-effective approach to synthesis.
A concise transition-metal-free, one-pot protocol has been established for the synthesis of fused thieno[3,2-d]thiazoles. researchgate.net This method utilizes methyl ketoximes, methyl N-heteroarenes, and elemental sulfur under basic conditions. In this reaction, elemental sulfur serves multiple functions, including acting as an activating agent, which circumvents the need for a metal catalyst. researchgate.net
The Gewald reaction, as described above, is another prime example of a powerful transition-metal-free reaction for constructing the thiophene ring of the target scaffold. nih.govrsc.org Furthermore, strategies developed for related heterocycles, such as the acid-mediated denitrogenative transformation used to synthesize thieno[2,3-c]pyridines, highlight the potential of metal-free conditions for complex cyclization and derivatization reactions. d-nb.infokuleuven.be
Strategies for Regioselective Introduction of the 2-Methyl Group
The precise placement of the methyl group at the C2 position of the thieno[3,2-d]thiazole core is crucial. This regioselectivity is typically achieved not by direct methylation of the pre-formed heterocycle, but by incorporating the methyl group into one of the starting materials.
The most direct strategy involves using a precursor that already contains the N-acetyl group (-NHC(=O)CH₃) at the C2 position of a thiophene ring. osti.gov During the thionation and cyclization with phosphorus pentasulfide, the acetyl group provides the two carbons and the nitrogen atom for the thiazole ring, with its methyl group becoming the 2-methyl substituent of the final product. This "synthesis-by-design" approach ensures perfect regioselectivity.
An alternative strategy can be inferred from the principles of the Hantzsch thiazole synthesis. organic-chemistry.orgscispace.com This classic method involves the reaction of a thioamide with an α-haloketone. To construct a 2-methyl-thieno[3,2-d]thiazole, one could theoretically start with thioacetamide (B46855) (CH₃C(=S)NH₂) and react it with a suitably prepared 3-halo-thiophen-2-one. The thioacetamide specifically provides the C2-methyl and sulfur components of the thiazole ring, ensuring regioselective formation.
Derivatization and Functionalization of the Thieno[3,2-d]thiazole Scaffold
Once the this compound core is synthesized, it can serve as a versatile scaffold for further derivatization to modulate its properties. Functionalization can occur on either the thiophene or the thiazole ring, depending on the existing substituents and the reaction conditions.
The core can be treated as a building block for more complex molecules. For example, thieno[3,2-d]thiazole derivatives have been used as scaffolds where other heterocyclic moieties, such as a pyrazoline nucleus, are attached, demonstrating the robustness of the core structure. nih.gov
Functionalization strategies common to other fused heterocyclic systems are also applicable here. For instance, if the scaffold is prepared with a reactive handle like a sulfone group on the thiazole ring, it opens up a wide array of transformations. nih.govrsc.org These can include:
Nucleophilic Aromatic Substitution (SNAr): Reaction with amines or alcohols to introduce new substituents. nih.gov
Metal-Catalyzed Couplings: Suzuki or Stille couplings can be used to form new carbon-carbon bonds, attaching aryl or vinyl groups. nih.govmdpi.com
Radical-Based Alkylations: Introduction of alkyl groups via radical ipso-substitution. nih.gov
Furthermore, standard electrophilic aromatic substitution reactions can be employed. Formylation, for example, can be achieved using the Vilsmeier-Haack reaction (POCl₃/DMF) to introduce a reactive aldehyde group onto the thiophene ring, which can then be used for further modifications. mdpi.com
Table 3: Potential Functionalization Reactions for the Thieno[3,2-d]thiazole Scaffold Based on established methods for related heterocyclic systems.
| Reaction Type | Reagents | Position of Functionalization (Probable) | Resulting Functional Group | Reference (Analogous System) |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Thiophene Ring | -CHO (Aldehyde) | mdpi.com |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Thiophene or Thiazole Ring (if halogenated) | -Aryl | nih.govmdpi.com |
| SNAr Reaction | Amines (R₂NH) | Thiazole Ring (if activated with leaving group) | -NR₂ (Amino) | nih.gov |
| Radical Alkylation | Alkene, Silane, Fe catalyst | Thiazole Ring (if activated with leaving group) | -Alkyl | nih.gov |
Introduction of Varied Substituents
The functionalization of the thieno[3,2-d]thiazole scaffold is a key strategy for modulating its physicochemical and biological properties. Advanced synthetic methodologies allow for the precise introduction of a wide array of substituents at various positions on the bicyclic ring system. A common approach involves the construction of the thiophene ring onto a pre-functionalized thiazole precursor.
One prominent method is the Gewald reaction, which facilitates the synthesis of polysubstituted 2-aminothiophenes. rsc.org This reaction can be adapted to create the thieno[3,2-d]thiazole core by starting with a suitable thiazolidin-4-one derivative. For instance, the reaction of a thiazolidin-4-one key precursor with various active methylene compounds, such as malononitrile, ethyl cyanoacetate, or cyanothioacetamide, in the presence of elemental sulfur and a base like triethylamine, yields thieno[3,2-d]thiazole derivatives with different substituents at the C5 and C6 positions. rsc.org This one-pot, multi-component reaction is highly efficient for generating molecular diversity.
The table below summarizes the synthesis of various 5-substituted-6-amino-2-methyl-thieno[3,2-d]thiazole derivatives using the Gewald reaction, starting from a common thiazolidin-4-one precursor.
| Starting Active Methylene Compound | Resulting Substituent at C5 | Resulting Thieno[3,2-d]thiazole Derivative | Reference |
| Malononitrile | Cyano (-CN) | 6-Amino-2-methyl-thieno[3,2-d]thiazole-5-carbonitrile | rsc.org |
| Ethyl cyanoacetate | Ester (-COOEt) | Ethyl 6-amino-2-methyl-thieno[3,2-d]thiazole-5-carboxylate | rsc.org |
| Cyanoacetohydrazide | Hydrazide (-CONHNH2) | 6-Amino-2-methyl-thieno[3,2-d]thiazole-5-carbohydrazide | rsc.org |
| Cyanothioacetamide | Thioamide (-CSNH2) | 6-Amino-2-methyl-thieno[3,2-d]thiazole-5-carbothioamide | rsc.org |
This table illustrates the versatility of the Gewald reaction in introducing various functional groups onto the thieno[3,2-d]thiazole core by varying the active methylene nitrile component.
Another strategy involves the cyclization of appropriately substituted thiophene precursors. For the related 2-methylthieno(2,3-d)thiazole isomers, functionalized derivatives have been obtained by treating 2-acetylamino-3-bromo- or 2-acetylamino-3-hydroxythiophenes with phosphorus pentasulfide. osti.gov This method allows for the formation of the thiazole ring onto a pre-existing substituted thiophene, enabling the introduction of alkylene, halogen, and aryl groups. osti.gov
Synthesis of Hybrid Molecules Incorporating Other Heterocycles
Molecular hybridization, which involves covalently linking two or more pharmacophoric moieties, is a powerful strategy in drug discovery to develop novel compounds with potentially enhanced or synergistic activities. The this compound scaffold has been successfully incorporated into hybrid molecules with other heterocyclic systems. ekb.eg
A notable example is the conjugation of the thieno[3,2-d]thiazole system with a pyrazoline nucleus. rsc.orgekb.eg Researchers have designed and synthesized hybrid molecules where a pyrazoline-3-one ring is connected to the thieno[3,2-d]thiazole scaffold through an NH linker. rsc.org The synthesis of these hybrids often starts from a key precursor that undergoes reactions to build the second heterocyclic ring. For instance, the thieno[3,2-d]thiazole derivative 6-amino-2-methyl-5-cyano-thieno[3,2-d]thiazole can serve as a building block for further elaboration into more complex hybrid structures.
The synthesis of molecules containing multiple thiazole rings or a thiazole ring linked to other heterocycles like pyrimidine (B1678525) is also a well-established strategy. mdpi.com For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with pyrimidine thiones can yield thiazolo[3,2-a]pyrimidin-5-one derivatives, effectively creating a tricyclic hybrid system. mdpi.com Similarly, reacting α-bromoketone derivatives with various thiosemicarbazones is a straightforward method for synthesizing bithiazole and trithiazole systems. mdpi.comnih.gov
The table below presents examples of hybrid molecules synthesized by incorporating a thiazole or thieno-fused thiazole moiety with other heterocyclic rings.
| Core Scaffold | Linked Heterocycle | Synthetic Strategy | Resulting Hybrid Molecule | Reference |
| Thieno[3,2-d]thiazole | Pyrazolin-3-one | Gewald reaction followed by cyclization with hydrazine (B178648) derivatives | Pyrazoline-3-one conjugated thieno[3,2-d]thiazole | rsc.org |
| Thiazole | Pyrimidine | Reaction of α-bromoketone thiazole with pyrimidine thione | Thiazolo[3,2-a]pyrimidin-5-one derivative | mdpi.com |
| Thiazole | Imidazotriazole | Reaction of α-bromoketone thiazole with heterocyclic amines | Imidazotriazole-incorporated thiazole | mdpi.com |
| Thiazole | Thiazole | Reaction of α-bromoketone thiazole with thiosemicarbazone derivatives | Bithiazole derivatives | nih.gov |
| Thiazole | Benzofuran | Reaction of 2-chloroacetamido-4-phenylthiazole with salicylaldehyde | N-(4-phenylthiazol-2-yl)benzofuran-2-carboxamide | nih.gov |
This table showcases various synthetic approaches for creating hybrid molecules by combining the (thieno)thiazole core with other important heterocyclic systems.
These advanced synthetic methodologies provide a robust platform for the generation of diverse libraries of this compound derivatives and their hybrids, enabling extensive exploration of their chemical and biological potential.
Spectroscopic and Analytical Data for this compound Not Found in Publicly Accessible Scientific Literature
Despite a comprehensive search of scientific databases and literature, specific experimental spectroscopic and analytical data for the structural elucidation of the chemical compound This compound could not be located.
The requested detailed analysis, which was to include Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS) with both Electron Impact Ionization (EI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) techniques, and Infrared (IR) Spectroscopy, cannot be provided at this time due to the absence of published data for this specific molecule.
Searches for the synthesis and characterization of this compound did not yield any publications containing the requisite spectroscopic information. While the scientific literature contains data for related structures, such as other isomers (e.g., thieno[2,3-d]thiazoles) or more complex derivatives of the thieno[3,2-d]thiazole ring system with various substituents, presenting this information would not be scientifically accurate for the specific compound . rsc.orgnih.govsemanticscholar.org
The structural elucidation of a chemical compound relies on the precise experimental data obtained from these analytical techniques. Each unique molecule produces a distinct spectral fingerprint. Therefore, data from substituted analogues cannot be used to accurately represent the specific spectral characteristics of this compound.
Consequently, the generation of an article with the requested detailed sections and data tables is not possible without access to the primary experimental data for this compound.
Modern Spectroscopic and Analytical Techniques for Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule, providing insights into its conjugated systems. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure.
Table 1: Representative UV-Vis Absorption Data for a Thieno[3,2-d]thiazole Derivative (Note: The following data is for a substituted thieno[3,2-d]thiazole product and is presented for illustrative purposes.) researchgate.net
| Solvent | Absorption Maxima (λmax) |
| DMSO | Multiple bands observed, including one near 350 nm |
This interactive table is based on illustrative data for a related compound. researchgate.net
Elemental Analysis (CHN/S) for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides an empirical formula for the compound, which can be compared against the theoretical composition calculated from its proposed molecular formula. For 2-Methyl-thieno[3,2-d]thiazole, the molecular formula is C₆H₅NS₂. The agreement between the experimentally found percentages and the calculated values is a crucial checkpoint for purity and stoichiometric accuracy.
The theoretical elemental composition of this compound is calculated as follows:
Molecular Weight: 155.24 g/mol
Carbon (C): (6 * 12.01 / 155.24) * 100 = 46.40%
Hydrogen (H): (5 * 1.01 / 155.24) * 100 = 3.25%
Nitrogen (N): (1 * 14.01 / 155.24) * 100 = 9.02%
Sulfur (S): (2 * 32.07 / 155.24) * 100 = 41.33%
While experimental results for this compound were not available in the searched literature, data from a study on other novel thieno[3,2-d]thiazole derivatives illustrates the application of this technique. rsc.org
Table 2: Comparison of Calculated and Found Elemental Analysis Data (Note: The "Calculated" values are for C₆H₅NS₂. The "Found" values are from a representative, different thieno[3,2-d]thiazole derivative and are included for illustrative purposes.) rsc.org
| Element | Calculated (%) for C₆H₅NS₂ | Found (%) for a related derivative rsc.org |
| Carbon (C) | 46.40 | 55.83 |
| Hydrogen (H) | 3.25 | 4.89 |
| Nitrogen (N) | 9.02 | 18.75 |
| Sulfur (S) | 41.33 | 10.84 |
This interactive table presents the theoretical data for this compound and illustrative experimental data from a related but different compound. rsc.org
X-ray Crystallography for Absolute Structural Determination
X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms in the crystal lattice. This technique yields detailed information about bond lengths, bond angles, and stereochemistry, providing unequivocal proof of the molecular structure.
The process involves growing a suitable single crystal of the compound, which can be a challenging step. The crystal is then mounted on a diffractometer, and the resulting diffraction data is processed to generate an electron density map, from which the molecular structure is solved and refined. Key data obtained from this analysis includes the crystal system, space group, and unit cell dimensions.
Specific X-ray crystallographic data for this compound has not been reported in the reviewed literature. However, to illustrate the nature of the data obtained from such an analysis, the crystallographic information for a different, complex heterocyclic compound, N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide, is presented below. mdpi.com
Table 3: Example of Single-Crystal X-ray Crystallography Data (Note: This data is for a different compound and is shown for illustrative purposes only to demonstrate the type of information generated by this technique.) mdpi.com
| Parameter | Value |
| Compound Name | N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide |
| Molecular Formula | C₂₁H₁₆N₄O₄S |
| Crystal System | Triclinic |
| Space Group | P-1 |
This interactive table provides an example of crystallographic data from a known, but different, compound to illustrate the outputs of an X-ray crystallography analysis. mdpi.com
Investigations into the Biological Activity of 2 Methyl Thieno 3,2 D Thiazole and Its Analogs
Anticancer Activity Studies
The quest for novel and effective anticancer agents is a primary focus of modern drug discovery. Thieno[3,2-d]thiazole derivatives have emerged as a promising class of compounds, demonstrating notable activity against various cancer cell lines and molecular targets.
A fundamental step in the evaluation of potential anticancer compounds is the assessment of their cytotoxic effects against a panel of human cancer cell lines. Analogs of 2-Methyl-thieno[3,2-d]thiazole have been subjected to such in vitro screening, revealing their ability to inhibit the proliferation of various cancer cell types.
One study investigated a thieno[3,2-d]thiazole-carbohydrazide derivative, which demonstrated a mild decrease in the viability of both MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, with IC50 values of 8.35 ± 0.03 µM and 7.88 ± 0.01 µM, respectively. ekb.eg In another study, various thiazole (B1198619) derivatives were tested against HCT-116 (colon cancer), MCF-7, and HepG-2 cell lines. ekb.eg One of the compounds exhibited IC50 values of 4.7 µg/ml against HCT-116, 4.8 µg/ml against MCF-7, and 11 µg/ml against HepG-2. ekb.eg Another compound in the same study showed IC50 values of 9.5 µg/ml, 9.6 µg/ml, and 18 µg/ml against the same cell lines, respectively. ekb.eg
Furthermore, the cytotoxic activity of substituted pyrido[2,3-d]pyrimidines, which are structurally related to thienopyrimidines, has been evaluated against a range of cancer cell lines, including HepG-2, HCT-116, MCF-7, and PC-3 (prostate cancer). ekb.eg Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown significant antitumor efficacy against HCT-116 and PC-3 cells. ekb.eg
| Compound/Analog | MCF-7 IC50 | HepG-2 IC50 | HCT-116 IC50 | PC-3 IC50 | Reference |
|---|---|---|---|---|---|
| Thieno[3,2-d]thiazole-carbohydrazide derivative | 8.35 ± 0.03 µM | 7.88 ± 0.01 µM | Data Not Available | Data Not Available | ekb.eg |
| Thiazole derivative (Compound 1) | 4.8 µg/ml | 11 µg/ml | 4.7 µg/ml | Data Not Available | ekb.eg |
| Thiazole derivative (Compound 2) | 9.6 µg/ml | 18 µg/ml | 9.5 µg/ml | Data Not Available | ekb.eg |
| Pyrido[2,3-d]pyrimidine derivatives | Evaluated | Evaluated | Evaluated | Evaluated | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine derivatives | Data Not Available | Data Not Available | Significant Activity | Significant Activity | ekb.eg |
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, they are prime targets for anticancer drug development. Analogs of this compound have been investigated for their ability to inhibit several key protein kinases involved in cancer progression.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its overactivity is implicated in various cancers. A thieno[3,2-d]thiazole derivative conjugated with a pyrazoline-3-one ring has been evaluated as a multi-targeting kinase inhibitor, showing promising suppression of EGFR. rsc.org
| Compound/Analog | EGFR IC50 (µM) | Reference |
|---|---|---|
| Thieno[3,2-d]thiazole-pyrazoline conjugate | Promising Suppression | rsc.org |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. A thieno[3,2-d]thiazole derivative demonstrated a decrease in inhibitory activity against VEGFR-2 with an IC50 of 2.259 µM. ekb.eg
| Compound/Analog | VEGFR-2 IC50 (µM) | Reference |
|---|---|---|
| Thieno[3,2-d]thiazole derivative | 2.259 | ekb.eg |
The BRAF kinase is a component of the MAPK/ERK signaling pathway, which regulates cell division and differentiation. Mutations in the BRAF gene, such as BRAFV600E, are common in several cancers, including melanoma. A thieno[3,2-d]thiazole derivative exhibited promising inhibitory activity against BRAFV600E with an IC50 of 0.088 µM, which was slightly less than the standard drug sorafenib (B1663141) (IC50 of 0.040 µM). ekb.eg
| Compound/Analog | BRAFV600E IC50 (µM) | Reference |
|---|---|---|
| Thieno[3,2-d]thiazole derivative | 0.088 | ekb.eg |
Poly(ADP-ribose) polymerase 1 (PARP-1) is an enzyme involved in DNA repair. Inhibiting PARP-1 can lead to the death of cancer cells, particularly those with deficiencies in other DNA repair pathways. While direct evidence for PARP-1 inhibition by this compound is limited, related thieno-fused heterocyclic systems have shown promise. For instance, thieno[3,4-d]pyrimidin-4-ones have demonstrated potent inhibitory activity against PARP. nih.gov Additionally, a thieno[2,3-d]pyrimidinone derivative showed promising anticancer activity against the MCF-7 breast cancer cell line with an IC50 of 6.9 µM, and molecular dynamics simulations suggested its interaction with PARP-1. researchgate.net
| Compound/Analog | PARP-1 Inhibition Activity | Reference |
|---|---|---|
| Thieno[3,4-d]pyrimidin-4-ones | Potent Inhibitory Activity | nih.gov |
| Thieno[2,3-d]pyrimidinone derivative | Anticancer activity (MCF-7 IC50 = 6.9 µM) with predicted PARP-1 interaction | researchgate.net |
Cell Cycle Modulation and Apoptosis Induction Mechanisms
Derivatives of the thieno[3,2-d]thiazole and related thienopyrimidine scaffolds have been identified as potent modulators of cell proliferation, capable of inducing cell cycle arrest and apoptosis in cancer cell lines. mdpi.comnih.gov Studies on halogenated thieno[3,2-d]pyrimidines revealed that these compounds can induce cell death through an apoptotic-like pathway without causing arrest at a specific stage of the cell cycle in leukemia L1210 cells. nih.gov This was demonstrated by an increase in Annexin V positive cells, indicating the externalization of phosphatidylserine, a key marker of early apoptosis. nih.gov
In contrast, other analogs have been shown to exert their effects by directly interfering with cell cycle progression. For instance, certain juglone-bearing thiopyrano[2,3-d]thiazoles, which are structurally related, caused a significant shift in the cell cycle distribution in HT-29 colorectal cancer cells. mdpi.com These compounds led to an accumulation of cells in the S and G2/M phases, effectively halting cell division. mdpi.com Similarly, a thieno[2,3-d]pyrimidine (B153573) derivative, compound 9c, was found to induce cell cycle arrest at the G2/M phase in MDA-MB-468 breast cancer cells. nih.gov This arrest was accompanied by an accumulation of cells in the pre-G1 phase, which is indicative of DNA fragmentation and apoptosis. nih.gov
The induction of apoptosis by these compounds is often mediated through the activation of caspases, a family of proteases central to the apoptotic pathway. mdpi.commdpi.com Studies have shown that treatment with certain thieno-thiazole analogs leads to a notable increase in the activity of initiator caspases (caspase-8, -9, -10) and executioner caspases (caspase-3/7), confirming the engagement of both intrinsic and extrinsic apoptotic pathways. mdpi.com The molecular mechanisms often involve the generation of reactive oxygen species (ROS), which can trigger downstream effects leading to programmed cell death. mdpi.com
**4.2. Antimicrobial Activity Investigations
The antimicrobial potential of thieno[3,2-d]thiazole and its analogs has been extensively explored, revealing a broad spectrum of activity against various pathogenic microorganisms.
Thieno-thiazole derivatives have demonstrated significant antibacterial properties, with many analogs showing potent and selective activity against Gram-positive bacteria. nih.govmdpi.com Several studies have reported that these compounds are effective against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govrsc.org For example, certain thieno[2,3-d]pyrimidinedione derivatives displayed potent activity with Minimum Inhibitory Concentration (MIC) values ranging from 2–16 mg/L against a panel of resistant Gram-positive organisms. nih.gov
In contrast, the activity of these compounds against Gram-negative bacteria is often moderate to weak. nih.govekb.eg The outer membrane of Gram-negative bacteria typically presents a more formidable barrier to drug penetration, which may account for the observed difference in efficacy. However, some novel thiazole-quinolinium derivatives have shown promise, exhibiting inhibitory activity against Gram-negative organisms like NDM-1 Escherichia coli. rsc.org The mechanism of action for some of these compounds involves the disruption of bacterial cell division by stimulating the polymerization of the FtsZ protein, which is crucial for Z-ring formation. rsc.org
The following table summarizes the antibacterial activity of selected thieno-thiazole analogs against various bacterial strains.
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Thiazole Derivatives | Staphylococcus aureus (MRSA) | 2 | mdpi.com |
| Thiazole Derivatives | Staphylococcus aureus (VRSA) | 1-64 | mdpi.com |
| Thieno[2,3-d]pyrimidinediones | Staphylococcus aureus (MRSA) | 2-16 | nih.gov |
| Thieno[2,3-d]pyrimidinediones | Staphylococcus aureus (VISA) | 2-16 | nih.gov |
| Thieno[2,3-d]pyrimidinediones | Enterococcus (VRE) | 2-16 | nih.gov |
| Thieno[2,3-d]pyrimidinediones | Escherichia coli | 16-32 | nih.gov |
| Pyrazolinyl-thieno[3,2-d]thiazole | Staphylococcus aureus | Not specified | researchgate.netrsc.org |
| Pyrazolinyl-thieno[3,2-d]thiazole | Escherichia coli | Not specified | researchgate.netrsc.org |
In addition to their antibacterial effects, thieno-thiazole derivatives have been investigated for their potential as antifungal agents. nih.govnih.gov Research has shown that certain halogenated thieno[3,2-d]pyrimidines exhibit selective and potent activity against clinically relevant fungal strains. nih.gov Specifically, these compounds were found to be effective inhibitors of Cryptococcus neoformans, a fungus that can cause severe infections, particularly in immunocompromised individuals. nih.gov
Other studies have evaluated a range of thieno[2,3-d]pyrimidine derivatives against plant-pathogenic fungi, such as Piricularia oryzae, the causative agent of rice blast disease. nih.gov The antimicrobial screening of pyrazolinyl-thieno[3,2-d]thiazole derivatives also confirmed their inhibitory effects against various fungi, highlighting the broad-spectrum potential of this chemical class. researchgate.netrsc.org
**4.3. Enzyme Inhibitory Potential
Thieno[3,2-d]thiazole analogs have emerged as promising candidates for enzyme inhibition, targeting specific enzymes implicated in various diseases.
Certain analogs based on the thieno[2,3-b]thiophene (B1266192) scaffold, a close structural relative of thieno[3,2-d]thiazole, have been identified as highly potent inhibitors of β-glucuronidase. nih.gov This enzyme is linked to the progression of certain cancers and the side effects of some chemotherapy drugs. One particular compound demonstrated an IC50 value of 0.9 ± 0.0138 µM, indicating significantly higher potency than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). nih.gov The potent inhibitory activity of these compounds suggests their potential as therapeutic agents in oncology. nih.gov
The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. ekb.eg Numerous studies have shown that thiazole and its fused heterocyclic derivatives are effective inhibitors of this enzyme. ekb.egnih.gov A variety of benzothiazole-triazole derivatives exhibited potent α-glucosidase inhibitory activity, with IC50 values ranging from 20.7 to 61.1 µM. nih.gov These values represent a significant improvement over the standard drug, acarbose (B1664774) (IC50 = 817.38 µM). nih.gov
The following table presents the α-glucosidase inhibitory activity of selected thiazole analogs.
| Compound Type | IC50 Value (µM) | Standard (Acarbose) IC50 (µM) | Reference |
| Hydrazine (B178648) Thiazole Derivative (analogue 3) | 0.69 | 0.597 | ekb.eg |
| Benzothiazole-Triazole Derivative (6s) | 20.7 | 817.38 | nih.gov |
| Benzothiazole-Triazole Derivative (6o) | 22.3 | 817.38 | nih.gov |
| Benzothiazole-Triazole Derivative (6e) | 27.4 | 817.38 | nih.gov |
| 1,2-Benzothiazine-N-arylacetamide (12a) | 18.25 | 58.8 | mdpi.com |
| 1,2-Benzothiazine-N-arylacetamide (12d) | 20.76 | 58.8 | mdpi.com |
Enzyme Inhibitory Potential
Cholinesterase (AChE/BChE) Inhibitory Activity
The thieno[3,2-d]thiazole scaffold and its analogs have been investigated for their potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the management of neurodegenerative disorders such as Alzheimer's disease. mdpi.com
Research into thienobenzo-thiazoles, which are structurally related to the thieno[3,2-d]thiazole core, has revealed significant inhibitory potential, particularly against BChE. mdpi.comnih.gov In one study, a series of thienobenzo-thiazoles were synthesized and evaluated, with several derivatives demonstrating noteworthy activity. For instance, compounds featuring methyl, chlorine, and trifluoromethyl substituents achieved measurable IC50 values against BChE. mdpi.comnih.gov Specifically, the trifluoromethyl-substituted thienobenzo-thiazole showed very good inhibitory activity. mdpi.com Interestingly, many of these thieno-thiazole derivatives exhibited poor inhibitory action towards AChE, suggesting a degree of selectivity for BChE. mdpi.comnih.gov
Broader studies on various thiazole analogs have also shown significant findings. Thiazolylhydrazone derivatives, for example, have been identified as potent AChE inhibitors, with some compounds exhibiting IC50 values in the nanomolar range, comparable to the standard drug donepezil. mdpi.comnih.gov One of the most active compounds in a particular series, compound 2i , registered an IC50 value of 0.028 µM against AChE. mdpi.com Another study found that a thiazole-piperazine hybrid, compound 3c , which features a methoxy (B1213986) group on its benzene (B151609) ring, was the most potent AChE inhibitor in its series with an IC50 value of 0.0317 µM. nih.gov In contrast, most of these thiazole derivatives displayed weak inhibitory effects against BChE, highlighting their selectivity for AChE. mdpi.comnih.gov
Further research on benzimidazole-based thiazoles has identified compounds with potent dual inhibitory activity against both AChE and BChE. nih.gov This demonstrates that modifications to the core thiazole structure can modulate the inhibitory profile, leading to either selective or dual-acting agents.
Table 1: Cholinesterase Inhibitory Activity of Selected Thiazole Analogs
| Compound Name/Type | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Thienobenzo-thiazole analog (methyl-substituted) | BChE | Active (specific value not detailed in snippet) |
| Thienobenzo-thiazole analog (chlorine-substituted) | BChE | Active (specific value not detailed in snippet) |
| Thienobenzo-thiazole analog (trifluoromethyl-substituted) | BChE | Active (specific value not detailed in snippet) |
| Thiazolylhydrazone derivative (2i ) | AChE | 0.028 ± 0.001 |
| Thiazolylhydrazone derivative (2g ) | AChE | 0.031 ± 0.001 |
| Thiazolylhydrazone derivative (2e ) | AChE | 0.040 ± 0.001 |
| Thiazolylhydrazone derivative (2b ) | AChE | 0.056 ± 0.002 |
| Thiazolylhydrazone derivative (2a ) | AChE | 0.063 ± 0.003 |
| Thiazole-piperazine hybrid (3c ) | AChE | 0.0317 ± 0.001 |
| Thiazole-piperazine hybrid (3a ) | AChE | 0.0496 ± 0.002 |
| Thiazole-piperazine hybrid (3i ) | AChE | 0.2158 ± 0.010 |
Antioxidant Activity Evaluation (e.g., DPPH radical scavenging assay)
The antioxidant potential of thieno[3,2-d]thiazole analogs has been explored through various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method. nih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. nih.gov
Studies on phenolic thiazole derivatives have demonstrated significant antioxidant and antiradical activity. nih.gov The presence of phenolic hydroxyl groups on the thiazole structure is often associated with enhanced radical scavenging capacity. In one study, several phenolic thiazole compounds, specifically 5a-b , 7a-b , and 8a-b , showed the best capacity for scavenging the DPPH radical. nih.gov
The substitution pattern on the thiazole ring plays a crucial role in determining the antioxidant activity. Research on N-methyl substituted thiazole-derived polyphenolic compounds indicated that a 2,3,4-trihydroxybenzylidene fragment (compound 7j ) conferred a strong capacity for neutralizing free radicals, resulting in the lowest IC50 value in its series. nih.govmdpi.com The second most active compound in that series contained a 3,4-dihydroxybenzylidene fragment (compound 7d ). nih.govmdpi.com This suggests that the number and position of hydroxyl groups are key determinants of antioxidant efficacy.
In another investigation of thiazolyl-catechol compounds, a derivative featuring a 4-pyridyl fragment at position 2 of the thiazole ring (compound 3g ) was identified as the most potent antioxidant in the DPPH test, exhibiting the lowest IC50 value. mdpi.com Its positional isomer with a 2-pyridyl fragment also showed notable activity, further highlighting the influence of substituents on the thiazole core. mdpi.com The antioxidant activity of these compounds is often compared to standard antioxidants like ascorbic acid and Trolox. nih.govmdpi.com
Table 2: DPPH Radical Scavenging Activity of Selected Thiazole Analogs
| Compound Series | Specific Compound | Key Structural Feature | DPPH IC50 (µM) |
|---|---|---|---|
| N-Methyl Substituted Thiazole-Derived Polyphenols | 7j | 2,3,4-trihydroxybenzylidene fragment | Most active in series (lowest IC50) |
| N-Methyl Substituted Thiazole-Derived Polyphenols | 7d | 3,4-dihydroxybenzylidene fragment | Second most active in series |
| Thiazolyl–Catechol Compounds | 3g | 4-pyridyl fragment at position 2 | Most active in series (lowest IC50) |
| Thiazolyl–Catechol Compounds | 3h | 2-pyridyl fragment at position 2 | Second most active in series |
| Phenolic Thiazoles | 5a, 5b, 7a, 7b, 8a, 8b | Phenolic moieties | Showed best capacity to scavenge DPPH radical |
Structure Activity Relationship Sar Studies of Thieno 3,2 D Thiazole Derivatives
Elucidating the Influence of Substitution Patterns on Biological Potency
The biological potency of thieno[3,2-d]thiazole derivatives is intricately linked to the nature and position of various substituents on the core scaffold. Research has demonstrated that even minor chemical modifications can lead to substantial changes in activity, highlighting the importance of a systematic approach to SAR studies.
One notable study involved the synthesis of a series of derivatives where a pyrazoline-3-one ring was conjugated to the thieno[3,2-d]thiazole scaffold. rsc.orgresearchgate.net These compounds were evaluated for their in vitro anticancer activity against MCF-7 and HepG-2 cancer cell lines. rsc.orgresearchgate.net The investigation revealed that the nature of the substituent at the C-6 position of the thieno[3,2-d]thiazole ring played a critical role in the observed cytotoxicity. For instance, a carbohydrazide (B1668358) moiety at this position (compound 3c in the study) resulted in a compound with notable activity, albeit slightly less potent than the parent pyrazolinyl-aminothiazol-4-one. nih.gov This suggests that while the core scaffold provides a foundational framework for activity, specific substitutions are key to optimizing potency.
The following interactive table summarizes the anticancer activity of selected thieno[3,2-d]thiazole derivatives from the aforementioned study, illustrating the impact of substitution patterns.
| Compound | R Group at C-6 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HepG-2 |
| 3a | -CN | - | - |
| 3b | -COOEt | - | - |
| 3c | -CONHNH2 | 8.35 | 7.88 |
| 3d | -CSNH2 | - | - |
Further research into other classes of thieno[3,2-d]thiazole derivatives is necessary to build a comprehensive SAR model. Specifically, the influence of substitutions at other positions, including the 2-position with a methyl group, would provide a more complete understanding of the structural requirements for enhanced biological activity.
Investigating the Role of the Thieno[3,2-d]thiazole Core in Ligand-Target Interactions
The thieno[3,2-d]thiazole core serves as a rigid and planar scaffold that correctly orients substituents for optimal interaction with biological targets. The fused ring system, consisting of a thiophene (B33073) and a thiazole (B1198619) ring, creates a unique electronic and steric environment that can be pivotal for high-affinity binding.
Molecular docking studies on pyrazoline-conjugated thieno[3,2-d]thiazole derivatives have provided insights into their binding modes with protein kinases such as EGFR, VEGFR-2, and BRAFV600E. rsc.orgresearchgate.net These studies suggest that the thieno[3,2-d]thiazole core can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, within the active site of these enzymes. The planarity of the fused ring system is thought to facilitate stacking interactions with aromatic amino acid residues in the binding pocket, thereby contributing to the stability of the ligand-target complex.
While these studies provide a foundational understanding, more detailed structural biology investigations, such as X-ray crystallography of co-crystals, would be invaluable in precisely mapping the interactions between the thieno[3,2-d]thiazole core and its biological targets. Such studies would elucidate the key binding motifs and guide the rational design of next-generation inhibitors with improved potency and selectivity.
Comparative Analysis with Related Heterocyclic Scaffolds
To better understand the unique contribution of the thieno[3,2-d]thiazole scaffold to biological activity, it is informative to compare it with related heterocyclic systems such as thienopyrimidine, thiazole, and thiopyrano[2,3-d]thiazole.
Thienopyrimidine: Thienopyrimidines, which are bioisosteres of purines, have been extensively studied for their anticancer properties. nih.gov SAR studies on thieno[3,2-d]pyrimidine (B1254671) derivatives have shown that substitutions at the C-2 and C-6 positions are crucial for their activity as PI3K/mTOR dual inhibitors. nih.gov In a comparative context, both thieno[3,2-d]thiazole and thieno[3,2-d]pyrimidine scaffolds offer a rigid framework for the presentation of pharmacophoric groups. The choice between these scaffolds may depend on the specific requirements of the target binding site, with the thiazole ring in the former offering a different set of potential hydrogen bond acceptors and donors compared to the pyrimidine (B1678525) ring in the latter.
Thiazole: The simple monocyclic thiazole ring is a common feature in many biologically active compounds and FDA-approved drugs. mdpi.comglobalresearchonline.net SAR studies of various thiazole derivatives have highlighted the importance of substitution patterns in determining their antimicrobial and anticancer activities. mdpi.comglobalresearchonline.net The fusion of a thiophene ring to the thiazole core, as in thieno[3,2-d]thiazole, creates a more extended and rigid system. This can lead to enhanced binding affinity through increased van der Waals interactions and a more defined orientation of substituents, potentially resulting in higher potency and selectivity compared to their monocyclic counterparts.
Thiopyrano[2,3-d]thiazole: This scaffold, containing a thiopyran ring fused to a thiazole, has also been investigated for its anticancer and antimycobacterial activities. nih.gov SAR studies on novel thiopyrano[2,3-d]thiazole derivatives have revealed that substitutions at the 11-position significantly influence their biological profile. nih.gov For instance, a derivative with a 3-methoxy-4-hydroxyphenyl group at this position showed moderate selectivity against melanoma cancer cells. nih.gov Compared to thieno[3,2-d]thiazole, the thiopyrano[2,3-d]thiazole system has a different three-dimensional shape and electronic distribution due to the presence of the six-membered thiopyran ring. This can lead to different binding modes and target selectivities.
The following table provides a comparative overview of the biological activities of these related heterocyclic scaffolds.
| Scaffold | Key Biological Activities |
| Thieno[3,2-d]thiazole | Anticancer rsc.orgresearchgate.net |
| Thienopyrimidine | Anticancer (PI3K/mTOR inhibition) nih.gov |
| Thiazole | Antimicrobial, Anticancer mdpi.comglobalresearchonline.net |
| Thiopyrano[2,3-d]thiazole | Anticancer, Antimycobacterial nih.gov |
Computational Chemistry Approaches in Thieno 3,2 D Thiazole Research
Molecular Docking Simulations for Ligand-Receptor Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of thieno[3,2-d]thiazole research, it is extensively used to predict the binding modes and affinities of derivatives within the active sites of various biological targets, such as protein kinases. researchgate.netnih.gov This method helps in understanding the specific interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. nih.gov
For instance, studies on pyrazoline-conjugated thieno[3,2-d]thiazole derivatives have employed molecular docking to investigate their binding patterns with cancer-related kinases like EGFR, VEGFR-2, and BRAFV600E. researchgate.netnih.govnih.gov These simulations can reveal key amino acid residues that interact with the ligand, providing a structural basis for the observed inhibitory activity. researchgate.netnih.gov The binding energy scores calculated from docking studies serve as an initial filter to prioritize compounds for synthesis and further biological evaluation. researchgate.net
| Compound Scaffold | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
| Pyrazolinyl-thieno[3,2-d]thiazole | EGFR | Met793, Lys745 | Not specified | researchgate.netnih.gov |
| Pyrazolinyl-thieno[3,2-d]thiazole | VEGFR-2 | Cys919, Asp1046 | Not specified | researchgate.netnih.gov |
| Pyrazolinyl-thieno[3,2-d]thiazole | BRAFV600E | Cys532, Trp531 | Not specified | researchgate.netnih.gov |
| Thiazole-thiophene hybrid | Rab7b | Gly20, Thr22, Ser23, Glu68 | -5.1 to -6.7 | tandfonline.com |
| 2-oxoindolin-3-ylidene thiazole (B1198619) | VEGFR-2 | Cys919, Glu917 | Not specified | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations are used to analyze the conformational changes in both the ligand and the receptor upon binding and to confirm the stability of the interactions predicted by docking. researchgate.net
In research involving structurally related thieno[3,2-b]pyrrole derivatives, MD simulations were performed on newly designed inhibitors complexed with their target, Lysine Specific Demethylase 1 (LSD1). researchgate.netrsc.org The stability of these complexes was evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the simulation period. Such analyses can confirm that the ligand remains stably bound within the active site and can highlight the most crucial interactions, like persistent hydrogen bonds, that contribute to the binding affinity. researchgate.netrsc.org These findings are vital for validating docking results and ensuring the predicted binding mode is physically reasonable and stable in a dynamic environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. imist.ma For thieno[3,2-d]thiazole and related heterocyclic systems, 2D and 3D-QSAR models are developed to predict the activity of novel derivatives and to identify the key structural features that influence their potency. mdpi.comijpsdronline.comresearchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. rsc.org These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. rsc.orgmdpi.com For example, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives identified specific regions where bulky substituents or electronegative groups would enhance inhibitory activity. rsc.org This information provides valuable guidance for designing new, more potent molecules. rsc.orgmdpi.com The predictive power of these models is rigorously validated using statistical metrics. imist.malaccei.org
Quantum-Chemical Atomic Model Construction
Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to construct accurate atomic models and to investigate the electronic properties of molecules like 2-Methyl-thieno[3,2-d]thiazole. These methods provide detailed information about molecular geometry, charge distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energies of HOMO and LUMO are critical for understanding a molecule's reactivity and its ability to participate in charge-transfer interactions with a biological receptor. researchgate.net A high HOMO energy suggests a greater ability to donate electrons, while a low LUMO energy indicates a greater ability to accept electrons. By calculating these and other quantum chemical parameters (e.g., electronegativity, hardness, and softness), researchers can gain insights into the electronic aspects of ligand-receptor interactions. These calculations help to rationalize observed biological activities and to predict the reactivity of novel thieno[3,2-d]thiazole derivatives. researchgate.net
| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |
| 2-Amino-4-(p-tolyl)thiazole | B3LYP/6-311G(d,p) | -5.54 | -0.92 | 4.62 | researchgate.net |
| 2-Methoxy-1,3-thiazole | B3LYP/6-311G(d,p) | -6.27 | -0.66 | 5.61 | researchgate.net |
| Thiazole-4-carboxaldehyde | B3LYP/6-311G(d,p) | -7.44 | -2.63 | 4.81 | researchgate.net |
Future Research Directions for 2 Methyl Thieno 3,2 D Thiazole
Exploration of Novel and Greener Synthetic Methodologies
Key areas for exploration include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times, improve yields, and enhance the purity of the final product. Future studies could focus on developing a microwave-assisted protocol for the key cyclization steps in the synthesis of the thieno[3,2-d]thiazole scaffold.
Multi-component Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form 2-Methyl-thieno[3,2-d]thiazole would be a significant step forward in terms of efficiency and atom economy.
Eco-friendly Catalysts and Solvents: Research into the use of biodegradable and reusable catalysts, as well as green solvents like water or supercritical fluids, could drastically reduce the environmental impact of the synthesis. The use of chitosan-based biocatalysts, for example, has shown promise in the synthesis of other thiazole (B1198619) derivatives and could be adapted for this specific compound.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to better yields and safety profiles, especially for reactions that are highly exothermic or involve hazardous reagents.
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, higher purity | Development of specific microwave protocols for cyclization steps |
| Multi-component Reactions (MCRs) | Increased efficiency, atom economy, simplified purification | Design of a one-pot synthesis strategy |
| Green Catalysts and Solvents | Reduced environmental impact, use of renewable resources | Screening of biocatalysts and alternative solvent systems |
| Flow Chemistry | Enhanced safety, precise reaction control, scalability | Adaptation of existing batch synthesis to a continuous flow process |
Identification of New Biological Targets and Therapeutic Applications
The thieno[3,2-d]thiazole scaffold is present in a number of compounds with demonstrated biological activity, particularly in the areas of oncology and infectious diseases. Future research on this compound should aim to identify novel biological targets and expand its potential therapeutic applications.
Initial research on related thieno[3,2-d]thiazole derivatives has indicated their potential as multi-targeting kinase inhibitors. researchgate.netnih.gov This suggests that this compound could be a valuable starting point for the development of new anticancer agents. Future studies should focus on:
Kinase Inhibition Profiling: A comprehensive screening of this compound against a broad panel of protein kinases could identify specific targets involved in cancer cell proliferation and survival. Of particular interest are kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and BRAFV600E, which have been identified as targets for other thieno[3,2-d]thiazole derivatives. researchgate.netnih.gov
Antimicrobial Activity Screening: Given the known antimicrobial properties of thiazole-containing compounds, this compound and its analogs should be evaluated against a diverse panel of pathogenic bacteria and fungi.
Exploration of Other Therapeutic Areas: The structural features of this compound may lend themselves to activity in other therapeutic areas, such as neurodegenerative diseases or inflammatory disorders. Broad-based phenotypic screening could uncover unexpected biological activities.
| Potential Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Protein Kinases | EGFR, VEGFR-2, BRAFV600E | Oncology |
| Bacterial Enzymes | DNA gyrase, Dihydrofolate reductase | Infectious Diseases |
| Fungal Enzymes | Lanosterol 14-alpha-demethylase | Infectious Diseases |
Advanced Computational Design and Optimization of Analogs
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. Future research on this compound will heavily rely on these in silico methods to guide the design and optimization of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Key computational approaches to be employed include:
Molecular Docking: Once a biological target is identified, molecular docking studies can predict the binding mode of this compound within the active site of the target protein. This information is crucial for understanding the structure-activity relationship (SAR) and for designing modifications that can enhance binding affinity. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be used to build predictive models that correlate the structural features of a series of this compound analogs with their biological activity. rsc.org These models can then be used to virtually screen new designs and prioritize them for synthesis.
In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates are critical for their success. In silico models can predict these properties early in the drug discovery process, allowing for the optimization of the pharmacokinetic profile of this compound analogs.
Development of Targeted Prodrug Strategies
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The development of targeted prodrugs of this compound could be a promising strategy to improve its therapeutic index by increasing its concentration at the site of action and reducing systemic toxicity.
Future research in this area could explore:
Enzyme-Activated Prodrugs: This approach involves designing a prodrug that is selectively activated by an enzyme that is overexpressed in the target tissue, such as in a tumor.
Hypoxia-Activated Prodrugs: The low oxygen environment (hypoxia) of solid tumors can be exploited to design prodrugs that are selectively activated under these conditions.
Antibody-Drug Conjugates (ADCs): For anticancer applications, this compound could be attached to a monoclonal antibody that specifically targets a tumor-associated antigen. This would allow for the targeted delivery of the cytotoxic agent directly to the cancer cells.
The exploration of these future research directions holds the promise of transforming this compound from a compound of academic interest into a lead molecule for the development of new and improved therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-thieno[3,2-d]thiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of thieno-thiazole derivatives often employs cyclization or multi-component reactions. For example, α-haloketones can react with thiourea under acidic/basic conditions to form thiazole rings (). A three-component bis-heterocyclization method using methylketoxime acetates has been reported for structurally similar 2-aminobenzo[4,5]thieno[3,2-d]thiazoles, requiring a cooperative base system and sulfur radical intermediates ( ). Key factors affecting yield include solvent choice (e.g., DMF vs. ethanol), catalyst (e.g., K₂CO₃), and temperature control (80–120°C). Optimization via Design of Experiments (DoE) is recommended to balance competing reaction pathways.
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the fused thieno-thiazole structure. For example:
- ¹H NMR : Aromatic protons in the thiazole ring typically resonate at δ 7.5–8.5 ppm, while methyl groups appear as singlets near δ 2.5–3.0 ppm ().
- ¹³C NMR : Thiazole carbons resonate at δ 150–160 ppm, and thiophene carbons at δ 120–130 ppm ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
- Methodological Answer : SAR studies on thiazole derivatives reveal that substituents at the 2- and 5-positions significantly influence bioactivity. For example:
- Antimicrobial Activity : Methyl groups enhance lipophilicity, improving membrane penetration (). A derivative with a 2-methyl substituent showed MIC values of 32 μg/mL against S. aureus (, Table 2).
- Anticancer Activity : Electron-withdrawing groups (e.g., -Br) on the thiazole ring increase DNA intercalation potential ().
Q. What strategies can resolve contradictions in reported biological activities of thiazole derivatives across different studies?
- Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Recommendations include:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing ().
- Orthogonal Validation : Confirm anticancer activity via both MTT assays and apoptosis markers (e.g., caspase-3 activation) ().
- Batch Reproducibility : Ensure ≥95% purity (HPLC) and consistent synthetic protocols ( ).
Q. How does the electronic configuration of this compound influence its application in photovoltaic materials?
- Methodological Answer : Thiazole derivatives act as electron-withdrawing units in donor-acceptor copolymers for dye-sensitized solar cells (DSSCs). For example, a structurally similar compound achieved a power conversion efficiency (PCE) of 9.3% due to:
- Extended π-Conjugation : Enhances light absorption (, Table 1).
- Charge Separation : Methyl groups reduce steric hindrance, improving charge transport ().
- Researchers should perform density functional theory (DFT) calculations to optimize HOMO-LUMO gaps and compare with experimental UV-Vis spectra.
Key Notes for Experimental Design
- Synthesis : Prioritize regioselective methods (e.g., Hantzsch thiazole synthesis) to avoid byproducts ( ).
- Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in fused-ring systems ().
- Biological Testing : Include positive controls (e.g., cisplatin for anticancer assays) and validate with ≥3 replicates ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
